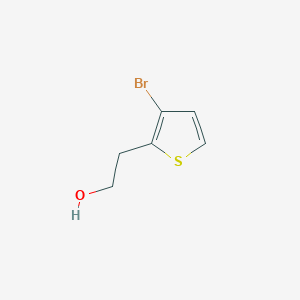

2-(3-Bromothiophen-2-yl)ethanol

Descripción general

Descripción

2-(3-Bromothiophen-2-yl)ethanol, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C6H7BrOS and a molecular weight of 207.09 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 207.09 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- The palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes demonstrates the utility of bromothiophenes in synthesizing complex organic molecules, suggesting that 2-(3-Bromothiophen-2-yl)ethanol could serve as a precursor or intermediate in organic synthesis, particularly in creating thienyl-containing compounds with potential pharmaceutical or material applications (Tamaru, Yamada, & Yoshida, 1979).

Material Science

- Research on the solubility and solution thermodynamics of tetrabromothiophene in binary solvent mixtures highlights the relevance of bromothiophenes in understanding solvent effects and thermodynamic properties, which could be extrapolated to the study of this compound in various solvent systems for applications in material science and engineering (Yang et al., 2014).

Nanotechnology and Drug Delivery

- The preparation and physicochemical characterization of water-soluble pyrazole-based nanoparticles by dendrimer encapsulation of an insoluble bioactive pyrazole derivative demonstrate innovative approaches to enhancing the solubility and bioavailability of water-insoluble compounds. This methodology could potentially be applied to this compound for creating drug delivery systems or for its inclusion in nanotechnology applications, where its solubility and interaction with biological systems could be crucial (Alfei et al., 2021).

Safety and Hazards

The safety information for 2-(3-Bromothiophen-2-yl)ethanol indicates that it is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Thiophene derivatives, to which this compound belongs, have been reported to exhibit a wide range of therapeutic properties . Therefore, the targets can vary depending on the specific therapeutic application.

Mode of Action

It’s worth noting that thiophene derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, which could potentially be a part of the interaction between 2-(3-Bromothiophen-2-yl)ethanol and its targets .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could be influenced.

Result of Action

Considering the wide range of biological activities exhibited by thiophene derivatives , the effects could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the compound is reported to be stable at a storage temperature of 4 degrees Celsius .

Propiedades

IUPAC Name |

2-(3-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZAFTAJOFCEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

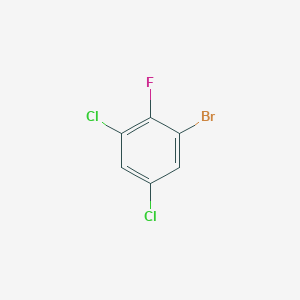

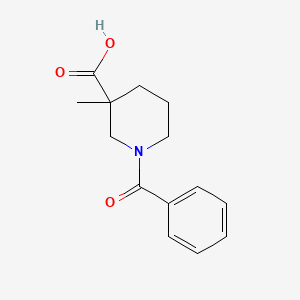

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)

![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)